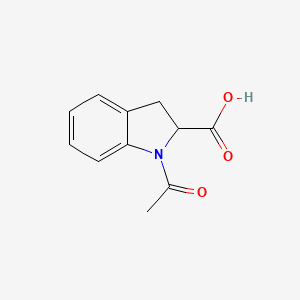

N-Acetylindoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335392 | |

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82923-75-9 | |

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Chiral Building Block of Pharmaceutical Significance

An In-Depth Technical Guide to the Chemical Properties of N-Acetylindoline-2-carboxylic Acid

This compound is a heterocyclic organic compound that holds significant importance as a chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it is a derivative of indoline-2-carboxylic acid, featuring an acetyl group attached to the nitrogen atom of the indoline ring system. This modification enhances stability and alters reactivity, making it a versatile precursor in multi-step synthetic pathways.

Its primary value lies in its stereochemistry. The C-2 position is a chiral center, and the separation and utilization of its specific enantiomers, particularly the (S)-enantiomer, are crucial for the synthesis of several key drugs. For instance, (S)-N-Acetylindoline-2-carboxylic acid is a pivotal intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, tailored for researchers and professionals in drug development and organic synthesis.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a multi-stage process that begins with the synthesis of the corresponding indole derivative, followed by reduction, acetylation, and ultimately, chiral resolution.

Core Synthesis Pathway

A common industrial approach involves a three-step sequence starting from readily available materials.[2][3]

-

Fischer Indole Cyclization: The synthesis typically commences with the Fischer indole cyclization of a 2-phenylhydrazone derivative of pyruvic acid. This acid-catalyzed reaction forms the indole ring system, yielding indole-2-carboxylic acid.[2] The choice of acid catalyst, such as hydrobromic acid (HBr), and reaction conditions are critical to optimize the yield and minimize side reactions.[3]

-

N-Acetylation: The nitrogen of the resulting indole-2-carboxylic acid is then acylated. This is commonly achieved using acetic anhydride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[3] This step yields N-acetyl-indole-2-carboxylic acid.

-

Reduction: The indole double bond is subsequently reduced to the corresponding indoline. This reduction is a critical step to form the saturated heterocyclic core of the target molecule.

Caption: General synthetic workflow to produce racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

The following protocol is a synthesized representation based on established methodologies.[3]

-

Acetylation of Indole-2-carboxylic Acid:

-

To a solution of indole-2-carboxylic acid in acetone, add 4-dimethylaminopyridine (catalytic amount) and triethylamine.

-

Stir the mixture at 40-50°C for approximately 15 minutes.

-

Cool the reaction to 20°C and slowly add acetic anhydride, maintaining the temperature between 20-25°C.

-

Continue stirring for 45 minutes post-addition.

-

Pour the reaction mixture into an ice-water mixture containing hydrochloric acid and stir for 1 hour at 15°C to precipitate the product.

-

Filter the solid, wash with ice water, and dry to yield N-acetyl-indole-2-carboxylic acid.

-

-

Reduction to this compound:

-

The N-acetyl-indole-2-carboxylic acid is then subjected to reduction. Specific conditions for this step can vary but often involve catalytic hydrogenation or other standard reduction methods for indole systems. This yields the final racemic product.

-

Chiral Resolution: Isolating the Enantiomers

Since most pharmaceutical applications require a single enantiomer, the resolution of the racemic mixture is the most critical step.[1] This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

The principle involves reacting the racemic carboxylic acid with an optically pure chiral base. This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution. The crystallized salt is then isolated, and the desired enantiomer of the carboxylic acid is liberated by treatment with a strong acid.

Commonly used resolving agents include:

-

(S)- or (R)-phenylglycinol[1]

-

(1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol[2]

-

(+)-(1S,2R)-Norephedrine[2]

Caption: Workflow for the chiral resolution of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for handling, formulation, and reaction optimization.

| Property | Value | Source |

| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | [4] |

| CAS Number | 82923-75-9 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO₃ | [4][5] |

| Molecular Weight | 205.21 g/mol | [4][7] |

| Appearance | Beige to brown powder/solid | [8][9] |

| Melting Point | Data for the parent indoline-2-carboxylic acid is ~168-177°C (dec.)[8]; the N-acetyl derivative's melting point may vary. | |

| Solubility | Slightly soluble in water. Soluble in solvents like DMSO and Methanol (slightly).[8][9] | |

| pKa | ~2.04 ± 0.20 (Predicted) | [8][9] |

| XLogP3-AA | 0.9 | [4] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[10][11]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This characteristic broadening is due to strong hydrogen bonding between the carboxylic acid dimers.[11]

-

C=O Stretch (Amide): A strong, sharp absorption band appears around 1650-1690 cm⁻¹. The exact position is influenced by the resonance between the nitrogen lone pair and the carbonyl group.[10]

-

C=O Stretch (Carboxylic Acid): A strong absorption is typically observed around 1700-1725 cm⁻¹. This peak may sometimes overlap with the broad O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.

-

Aromatic Protons: Signals for the four protons on the benzene ring of the indoline structure are expected in the aromatic region, approximately 7.0-7.8 ppm.

-

Indoline Protons (C2-H and C3-H₂): The aliphatic protons on the five-membered ring will appear more upfield. The C2 proton, being adjacent to both the nitrogen and the carboxylic acid, will be a multiplet. The C3 methylene protons will appear as distinct multiplets.

-

Acetyl Protons (-COCH₃): A sharp singlet, typically around 2.0-2.3 ppm, integrating to three protons.[12] Due to restricted rotation around the N-C(O) amide bond, it is possible to observe two distinct singlets for the acetyl group, corresponding to cis and trans rotamers, a phenomenon noted in similar structures.[12][13]

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region (160-180 ppm), one for the carboxylic acid carbonyl and one for the amide carbonyl.[10]

-

Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.

-

Aliphatic Carbons: Signals for C2 and C3 of the indoline ring.

-

Acetyl Carbon: A signal for the methyl carbon of the acetyl group, typically around 20-25 ppm.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a clear molecular ion peak (M⁺). A characteristic fragmentation pattern involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion, which is often a prominent peak in the spectrum.[12][14]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three primary functional components: the carboxylic acid, the tertiary amide, and the aromatic ring.

-

Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine using coupling agents like HBTU).[13] These reactions are fundamental to its use in building larger molecules.

-

Deacetylation: The N-acetyl group can be removed under hydrolytic conditions (acidic or basic) to regenerate the parent indoline-2-carboxylic acid.[2] This is a crucial step in syntheses where the acetyl group serves as a temporary protecting group.

-

Low Reactivity Challenges: Studies have noted that the sterically hindered nature of the indoline ring can lead to low reactivity in peptide coupling reactions. Furthermore, dipeptides containing this moiety show a strong inclination to form diketopiperazines upon N-terminus deprotection, which presents a synthetic challenge that must be carefully managed.[13]

The primary application of this compound, particularly its (S)-enantiomer, is as a high-value intermediate in the pharmaceutical industry for the synthesis of ACE inhibitors.[1]

Conclusion

This compound is more than a simple heterocyclic compound; it is a meticulously designed chiral building block whose chemical properties are tailored for asymmetric synthesis. Its preparation via a multi-step process culminating in a critical chiral resolution highlights the precision required in modern pharmaceutical manufacturing. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is indispensable for any scientist or researcher working on the synthesis of indoline-containing therapeutic agents. The insights provided in this guide serve as a foundational reference for optimizing its use in the complex and demanding field of drug development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10058771, this compound. Available from: [Link][4]

-

DSM N.V. (1999). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents. Available from: [2]

-

DSM N.V. (2004). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents. Available from: [3]

-

Divi's Laboratories Limited. (2008). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. Google Patents. Available from: [1]

-

Matrix Fine Chemicals. N-ACETYL-2-INDOLINECARBOXYLIC ACID | CAS 82923-75-9. Available from: [Link][5]

-

Servier. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents. Available from: [15]

-

Thoreauchem. This compound-82923-75-9. Available from: [Link][16]

-

D'Andrea, L. D., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen. Available from: [Link][13]

-

Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES. Available from: [Link][17]

-

OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available from: [Link][10]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86074, Indoline-2-carboxylic acid. Available from: [Link][18]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link][12]

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link][14]

-

ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Available from: [Link][19]

-

NIST. Indole-2-carboxylic acid. In NIST Chemistry WebBook. Available from: [Link][20]

Sources

- 1. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 4. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-ACETYL-2-INDOLINECARBOXYLIC ACID | CAS 82923-75-9 [matrix-fine-chemicals.com]

- 6. 82923-75-9|1-Acetylindoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]

- 9. Indoline-2-carboxylic acid | 78348-24-0 [amp.chemicalbook.com]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 16. This compound-82923-75-9 - Thoreauchem [thoreauchem.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Indole-2-carboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to N-Acetylindoline-2-carboxylic Acid: Structure, Stereochemistry, and Applications

Introduction

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise control over conformation and biological activity is perpetual. Among the privileged structures utilized are unnatural amino acids, which provide a means to introduce conformational constraints into peptides and small molecules, thereby enhancing their metabolic stability, receptor selectivity, and overall therapeutic potential.[1][2] This guide provides a comprehensive technical overview of N-Acetylindoline-2-carboxylic acid, a conformationally constrained analog of both proline and tryptophan, designed for researchers, scientists, and professionals in drug development. We will delve into its core structural features, explore its intricate stereochemistry, detail its synthesis and characterization, and discuss its applications as a valuable building block in the design of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, is a derivative of indoline-2-carboxylic acid where the indole nitrogen is acylated.[3] This seemingly simple modification has profound implications for the molecule's three-dimensional structure and chemical behavior.

The core structure consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring. The carboxylic acid moiety is situated at the chiral center, C2, of the pyrrolidine ring. The presence of the acetyl group on the nitrogen atom (N1) introduces an amide bond, which is a key determinant of the molecule's conformational preferences.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| CAS Number | 82923-75-9 | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | ~189.5 °C (for the L-isomer's derivative, N-acetyl-L-tryptophan) | [4] |

The Critical Role of Stereochemistry

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (S)-N-Acetylindoline-2-carboxylic acid and (R)-N-Acetylindoline-2-carboxylic acid. The absolute configuration of this stereocenter dictates the spatial orientation of the carboxylic acid group, which is crucial for molecular recognition by biological targets such as enzymes and receptors.

Amide Bond Isomerization: A Proline-Mimetic Feature

A significant aspect of the stereochemistry of this compound is the rotational isomerism around the N-acetyl amide bond. This phenomenon is analogous to the cis-trans isomerization observed in proline residues in peptides. A comprehensive study on methyl (S)-1-acetylindoline-2-carboxylate has revealed a remarkable preference for the cis amide isomer, particularly in polar solvents.[5][6] This is in stark contrast to proline, which generally favors the trans isomer.[5] This distinct conformational bias makes this compound an intriguing building block for designing novel peptide secondary structures.[5][6]

The equilibrium between the cis and trans isomers can be quantified using ¹H NMR spectroscopy by integrating the signals of the α-proton (Hα), which appears at different chemical shifts for each isomer.[5][6] In a 0.1 M CDCl₃ solution of methyl (S)-1-acetylindoline-2-carboxylate, the cis conformer is the preferred species, with a trans/cis equilibrium constant (Ktrans/cis) of 0.87.[5][6]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step for its application in drug development. The synthesis typically involves a multi-step process starting from readily available precursors, followed by a crucial chiral resolution step to separate the enantiomers.

General Synthetic Pathway

A common synthetic route begins with the Fischer indole cyclization of a 2-phenylhydrazone propionic acid derivative.[6] This is followed by hydrolysis (if an ester was used), N-acetylation, and subsequent reduction of the indole ring to the indoline.

Experimental Protocol: Chiral Resolution

The resolution of racemic this compound is paramount to obtaining the desired enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Objective: To separate the (S) and (R) enantiomers of this compound.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol or (S)-phenylglycinol)[3][6]

-

Solvent (e.g., ethanol, methanol, or a mixture)

-

Acid (e.g., HCl) for regeneration of the free acid

-

Base (e.g., NaOH) for recovery of the resolving agent

Procedure:

-

Dissolution: Dissolve the racemic this compound in a suitable solvent with heating and stirring.

-

Addition of Resolving Agent: Add the chiral resolving agent to the solution. The choice of resolving agent will determine which enantiomer crystallizes out. For example, using (1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol can lead to the crystallization of the salt with (S)-N-acetyl-indoline-2-carboxylic acid.[6]

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

Regeneration of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the optically active this compound. The product can then be extracted or filtered.

-

Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor by basification.

-

Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. Key signals include the acetyl protons (a singlet around 2 ppm), the protons of the indoline ring, and the α-proton (Hα) at the C2 position. As mentioned earlier, the chemical shift of the Hα proton is sensitive to the cis/trans amide bond conformation, with distinct signals appearing for each isomer.[5][6] The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum shows characteristic signals for the carbonyl carbons of the acetyl group and the carboxylic acid (typically in the 165-185 ppm range), as well as the carbons of the aromatic and pyrrolidine rings.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the functional groups present.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded carboxylic acid O-H group.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears between 1710 and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding.[8]

-

C=O Stretch (Amide): Another strong absorption band for the amide carbonyl is expected in the region of 1650-1690 cm⁻¹.[9]

Applications in Drug Development: A Constrained Tryptophan and Proline Analog

The rigidified structure of this compound makes it a valuable tool in medicinal chemistry, where it can be used as a constrained mimetic of natural amino acids, particularly tryptophan and proline.[5][6][10]

Mimicry of Tryptophan

Tryptophan is an essential amino acid with a flexible indole side chain. By incorporating the indole moiety into a bicyclic system, this compound locks the side chain in a fixed orientation.[5] This conformational constraint can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme by reducing the entropic penalty associated with binding a flexible ligand. The synthesis of constrained tryptophan analogs, such as tetrahydrocarbazole derivatives, has been a strategy to develop new therapeutic agents.[2]

Mimicry of Proline

As discussed, the N-acetylated indoline structure mimics the pyrrolidine ring of proline.[5][6] The unique preference for the cis amide conformation allows for the design of peptides with novel secondary structures that are not readily accessible with natural proline. This can be exploited to create peptidomimetics with improved stability and biological activity.[10]

Conclusion

This compound is a multifaceted building block that offers medicinal chemists a unique combination of structural rigidity and conformational control. Its identity as a constrained analog of both tryptophan and proline, coupled with its unusual preference for a cis amide bond, opens up new avenues for the rational design of peptidomimetics and small molecule therapeutics. A thorough understanding of its structure, stereochemistry, and synthesis is essential for harnessing its full potential in the development of innovative drugs with enhanced efficacy and selectivity.

References

-

Martinelli, E., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8087-8097. Available at: [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Triflates with Formate. Available at: [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6543-6580. Available at: [Link]

- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (1998). Google Patents.

-

This compound. PubChem. Available at: [Link]

-

Ciaffo, G., et al. (2015). Synthesis of constrained analogues of tryptophan. Beilstein Journal of Organic Chemistry, 11, 1997-2006. Available at: [Link]

-

Ciaffo, G., et al. (2015). Synthesis of constrained analogues of tryptophan. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]

-

Sweidan, K. A., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax. Available at: [Link]

-

Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. Available at: [Link]

-

Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). (2020). YouTube. Available at: [Link]

-

Discovery of N-acyl Tryptophan Derivatives as Promising P2Y14R Antagonists. (2025). Drug Design, Development and Therapy. Available at: [Link]

-

Halab, L., & Gosselin, F. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101-22. Available at: [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2021). MDPI. Available at: [Link]

-

N-Acetyl-L-tryptophan. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of constrained analogues of tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanisms of Action of N-Acetylindoline-2-carboxylic Acid

Introduction

N-Acetylindoline-2-carboxylic acid is a chiral heterocyclic compound with the molecular formula C11H11NO3.[1] While it is well-documented as a crucial intermediate in the stereoselective synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Pentopril, its intrinsic biological activities and specific mechanisms of action are not extensively characterized in publicly available literature.[2] The synthesis of its optically pure forms is a subject of considerable interest, with various patented methods describing its resolution from racemic mixtures.[2][3][4]

This guide moves beyond its established role as a synthetic precursor to explore its potential pharmacological activities. By examining the known mechanisms of its core structures—indoline-2-carboxylic acid and the broader class of indole-2-carboxylic acids—we can construct a scientifically-grounded hypothesis regarding its potential biological targets. This document will delve into these hypothesized mechanisms, providing detailed experimental protocols for their validation and offering insights for researchers, scientists, and drug development professionals.

Hypothesized Mechanisms of Action

The biological activities of compounds structurally related to this compound suggest three primary avenues for investigation: inhibition of HIV-1 integrase, antagonism of the NMDA receptor at the glycine binding site, and inhibition of cyclooxygenase (COX) enzymes. The addition of the N-acetyl group may modulate the potency, selectivity, and pharmacokinetic properties of the parent indoline structure.

Potential as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI)

Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of novel HIV-1 integrase inhibitors.[5][6][7] These inhibitors act by chelating the two magnesium ions within the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome—a critical step in the HIV life cycle.[6]

Causality of Experimental Choices: The core indole structure and the C2 carboxyl group of indole-2-carboxylic acid derivatives have been shown to be crucial for this chelating activity.[6][7] By extension, this compound, which retains the C2 carboxyl group, may exhibit similar inhibitory properties. The N-acetyl group could potentially influence the compound's interaction with the hydrophobic pocket near the active site.

Proposed Signaling Pathway:

Caption: Hypothesized inhibition of HIV-1 integrase by this compound.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a cell-free assay to determine the in vitro inhibitory activity of this compound against HIV-1 integrase.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant HIV-1 integrase to the working concentration in assay buffer.

-

Prepare labeled (e.g., biotinylated) viral and target DNA substrates.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 integrase.

-

Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.

-

Initiate the reaction by adding the viral and target DNA substrates.

-

Incubate for 1-2 hours at 37°C.

-

-

Detection and Analysis:

-

Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated DNA.

-

Use a labeled antibody or probe that specifically recognizes the integrated DNA product.

-

Measure the signal using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Hypothetical Data Summary:

| Compound | IC50 (µM) for HIV-1 Integrase Inhibition |

| Raltegravir (Control) | 0.05 |

| Indole-2-carboxylic acid | 5.2 |

| This compound | To be determined |

Potential as an NMDA Receptor Antagonist

Indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[8] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. Its overactivation is implicated in various neurological disorders. Glycine is an essential co-agonist for the activation of the NMDA receptor by glutamate.

Causality of Experimental Choices: Antagonism at the glycine site can modulate NMDA receptor activity, offering a potential therapeutic strategy. Given that this compound shares the core indole structure, it is plausible that it could also interact with the glycine binding site. The N-acetyl group might alter its binding affinity and selectivity compared to the parent compound.

Proposed Signaling Pathway:

Caption: Hypothesized antagonism of the NMDA receptor by this compound.

Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes

This protocol uses a two-electrode voltage clamp to measure the effect of this compound on NMDA receptor currents.

-

Oocyte Preparation:

-

Harvest and prepare Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2A).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

-

Clamp the oocyte membrane potential at -70 mV.

-

Apply a solution containing glutamate and glycine to elicit an inward current through the NMDA receptors.

-

After establishing a stable baseline response, co-apply the test compound (this compound) at various concentrations with glutamate and glycine.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the presence and absence of the test compound.

-

Construct a concentration-response curve to determine the IC50 of the compound.

-

To confirm competitive antagonism, perform a Schild analysis by measuring the shift in the glycine concentration-response curve in the presence of a fixed concentration of the test compound.

-

Hypothetical Data Summary:

| Compound | IC50 (µM) for NMDA Receptor Current Inhibition |

| 7-Chlorokynurenic acid (Control) | 0.6 |

| Indole-2-carboxylic acid | 15 |

| This compound | To be determined |

Potential as a Cyclooxygenase (COX) Inhibitor

Derivatives of indole-2-carboxylic acid have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Causality of Experimental Choices: The indole scaffold is present in some known COX inhibitors (e.g., Indomethacin). By modifying the core structure, it is possible to achieve selectivity for the COX-2 isoform. Docking studies of N-substituted indole-2-carboxylic acid esters have suggested that these compounds can bind to the active site of COX enzymes.[9] The N-acetyl group in this compound might influence its interaction with the active site and its selectivity for COX-1 versus COX-2.

Experimental Workflow:

Sources

- 1. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-Acetylindoline-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of N-Acetylindoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in the design of novel therapeutic agents. Among its many variations, this compound and its derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds. We will delve into their roles as potent enzyme inhibitors, anticancer agents, and anti-inflammatory and antimicrobial compounds, providing field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for new and effective pharmaceuticals.

Introduction: The this compound Scaffold

The this compound core is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with an acetyl group on the nitrogen and a carboxylic acid at the 2-position. This structure can be considered a constrained mimetic of both proline and phenylalanine, offering a unique conformational rigidity that is highly attractive for drug design.[1] The N-acetyl group provides a key hydrogen bond acceptor and influences the molecule's electronic properties and solubility, while the carboxylic acid moiety serves as a critical interaction point, often chelating with metal ions in the active sites of metalloenzymes.[2] These intrinsic properties have positioned this compound derivatives as promising candidates for targeting a wide array of biological targets implicated in various disease states.

Synthetic Strategies: Crafting the Core and Its Analogs

The synthesis of this compound derivatives is a well-established process, often beginning with the synthesis of the indole-2-carboxylic acid precursor. A common and effective route involves the Fischer indole cyclization.[3][4] Subsequent N-acylation and reduction of the indole ring yield the desired indoline scaffold. The generation of optically pure enantiomers is often a critical step, achieved through resolution using chiral agents like (S)- or (R)-phenylglycinol.[5]

The versatility of the scaffold allows for extensive chemical modification to explore the structure-activity relationship (SAR). Derivatives are commonly prepared through direct N-acylation with various carboxylic acids or by creating ester and amide derivatives from the core carboxylic acid group.[6][7]

Figure 1: General workflow for the synthesis of this compound derivatives.

A Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological effects. This section will explore the key areas of activity, the underlying mechanisms, and supporting data from seminal studies.

Enzyme Inhibition: A Primary Mechanism of Action

A significant portion of the therapeutic potential of these derivatives stems from their ability to inhibit specific enzymes involved in disease pathology.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain (Mercaptopropanoyl)indoline-2-carboxylic acid derivatives have been identified as potent ACE inhibitors.[8] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The (S,S) stereoisomer of 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid was found to be three times more potent than the established drug captopril in vitro.[8] This enhanced potency is attributed to the increased hydrophobicity of the indoline nucleus, suggesting it interacts favorably with a hydrophobic pocket at the active site of ACE.[8] These compounds have demonstrated significant oral antihypertensive activity in spontaneously hypertensive rats.[8]

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][9] This enzyme is crucial for integrating the viral DNA into the host genome, a critical step in the HIV life cycle. The indole core and the C2 carboxyl group are believed to chelate the two Mg²⁺ ions within the enzyme's active site, effectively blocking its function.[2][9] Structural optimization, such as adding a long branch at the C3 position of the indole core, has been shown to markedly increase inhibitory effects, with some derivatives achieving IC₅₀ values as low as 0.13 μM.[2]

-

Cyclooxygenase (COX) Inhibition: As non-steroidal anti-inflammatory drugs (NSAIDs), many carboxylic acid-containing compounds exert their effects by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[10] N-substituted indole-2-carboxylic acid esters have been designed and studied as potential COX-2 selective inhibitors.[11] Receptor docking studies predict that specific ester derivatives can dock effectively into the active site of COX-2, suggesting a potential for developing anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[11]

Anti-Inflammatory Activity

Beyond specific COX inhibition, indoline derivatives exhibit broad anti-inflammatory effects through various mechanisms.

-

Inhibition of Protein Denaturation: Protein denaturation is a well-documented cause of inflammation. Several synthesized indoline derivatives have shown an excellent ability to inhibit protein denaturation in vitro, with IC₅₀ values comparable to the standard drug diclofenac sodium.[12] Specifically, sulphonamide derivatives of N-(4-aminophenyl)indoline-1-carbothioamide showed potent activity, with IC₅₀ values around 60.7 µg/ml.[12]

-

Modulation of Pro-Inflammatory Cytokines: Chronic inflammatory diseases are often characterized by elevated levels of pro-inflammatory cytokines like TNF-α and IL-6.[13] Indoline derivatives have been shown to reduce the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-activated macrophages at very low concentrations (1-10 pM).[13] This reduction in cytokines was associated with a decrease in the phosphorylation of p38 MAP kinase, a key component of inflammatory signaling pathways.[13]

-

Inhibition of NF-κB Activity: The transcription factor NF-κB is a master regulator of the inflammatory response. A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and found to be potent inhibitors of NF-κB activity.[14][15] This inhibition appears to be a key mechanism for their anti-inflammatory and, as discussed next, anticancer effects.

Figure 2: Simplified NF-κB signaling pathway and potential points of inhibition by indoline derivatives.

Anticancer Activity

The antiproliferative properties of this compound derivatives have been evaluated against various human cancer cell lines.

-

Cytotoxicity: Indolin-2-one derivatives bearing a 4-thiazolidinone moiety exhibited significant cytotoxicity against human colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer cell lines.[16] One promising compound showed remarkable potency, with IC₅₀ values of 0.016 µmol/L and 0.0037 µmol/L against HT-29 and H460 cells, respectively.[16] Similarly, N-acetyl pyrazoline derivatives have shown moderate to potent activity against breast (MCF7, T47D) and cervical (HeLa) cancer cell lines.[17]

-

Mechanism: The inhibition of NF-κB activity is a likely contributor to the anticancer effects of these compounds, as NF-κB is known to regulate cell survival, proliferation, and angiogenesis in tumors.[14][15] Furthermore, some derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes involved in pH regulation and tumor progression.[18][19]

Table 1: Selected Anticancer Activity of Indoline and Related Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indolin-2-one-thiazolidinone | HT-29 (Colon) | 0.016 µmol/L | [16] |

| Indolin-2-one-thiazolidinone | H460 (Lung) | 0.0037 µmol/L | [16] |

| N-acetyl pyrazoline A | T47D (Breast) | 26.51 µg/ml | [17] |

| N-acetyl pyrazoline A | HeLa (Cervical) | 31.19 µg/ml | [17] |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant Growth Inhibition |[20] |

Antimicrobial and Antioxidant Properties

-

Antimicrobial Activity: Various ester and amide derivatives of indole-2-carboxylic acid have been screened for antimicrobial properties.[6][21] Significant activity has been reported against bacteria such as Enterococcus faecalis and the fungus Candida albicans, with some derivatives showing a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL against the latter.[6] The antibacterial activity of related quinolone-carboxylic acid derivatives is often attributed to the inhibition of bacterial DNA gyrase.[22]

-

Antioxidant Activity: Certain derivatives have demonstrated potent antioxidant effects. Studies have shown excellent reducing power and a strong capacity for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[6] Additionally, many of the tested compounds exhibited more powerful Fe²⁺ chelating activity than the standard chelator EDTA.[6]

Table 2: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Amide Derivative 2 | Enterococcus faecalis | Most Active Derivative | [6] |

| Amide Derivative 2 | Candida albicans | 8 μg/mL | [6] |

| Various Derivatives | Staphylococcus aureus | Significant Activity | [21] |

| Various Derivatives | Escherichia coli | Significant Activity |[21] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.

-

For ACE Inhibition: The stereochemistry at both the indoline-2-carboxylic acid and the mercaptopropanoyl side chain is critical. The (S,S) configuration consistently shows the highest potency.[8]

-

For HIV-1 Integrase Inhibition: The indole core and C2 carboxyl group are essential for chelating Mg²⁺ ions.[2] Introducing a long branch at the C3 position and halogenated benzene groups at the C6 position can significantly increase inhibitory activity by improving interactions with a hydrophobic cavity near the active site.[2]

-

For NF-κB Inhibition/Anticancer Activity: For N-(substituted)phenylamide derivatives, the presence of a 4-Cl substituent on the phenyl ring was found to be four times more potent than the lead compound.[14] The N-substituent on the indoline ring is also crucial; intermediates with a Boc group showed outstanding results.[14][15]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for assessing the biological activities discussed.

Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This protocol assesses the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory responses.[12]

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (standard drug)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare test solutions of various concentrations (e.g., 50, 100, 200 µg/mL) of the N-acetylindoline derivative and the standard drug.

-

To 0.5 mL of each test solution, add 0.5 mL of 0.2% BSA solution.

-

The control consists of 0.5 mL of the solvent and 0.5 mL of BSA solution. The product control consists of 0.5 mL of the test solution and 0.5 mL of PBS.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C for 5 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Abs_sample - Abs_product_control) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) by plotting percentage inhibition against compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Test compounds (dissolved in DMSO)

-

Positive control (broth + inoculum), negative control (broth only)

-

Standard antibiotic (e.g., Ampicillin, Amoxicillin)

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a standardized microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well (except the negative control) with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).

Future Perspectives

The this compound scaffold is a proven platform for the development of biologically active compounds. The existing body of research demonstrates its potential across multiple therapeutic areas, from infectious diseases and hypertension to inflammation and oncology. Future research should focus on:

-

Multi-Target Ligand Design: Given the broad activity spectrum, designing derivatives that can selectively modulate multiple targets (e.g., inhibit both COX-2 and NF-κB) could lead to synergistic therapeutic effects for complex diseases like cancer or rheumatoid arthritis.

-

Pharmacokinetic Optimization: While many derivatives show high in vitro potency, further studies are needed to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure efficacy and safety in vivo.

-

Exploration of New Targets: The unique conformational properties of the indoline core suggest it could be adapted to inhibit other challenging targets, such as protein-protein interactions.

References

- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Googleapis.com.

- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.

- This compound. PubChem, NIH.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate.

- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl... Google Patents.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar.

- Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. ResearchGate.

- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE.

- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate.

- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed.

- A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications.

- Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. PubMed.

- (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. PubMed.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. SpringerLink.

- Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed.

- Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate.

- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Semantic Scholar.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. University of Cambridge.

- Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.

- Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed.

- Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed.

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate.

- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 5. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 22. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Constrained Amino Acid Analog of Pharmaceutical Importance

An In-Depth Technical Guide to N-Acetylindoline-2-carboxylic Acid: Synthesis, Chiral Resolution, and Applications

This compound is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Structurally, it can be viewed as a conformationally restricted analog of the amino acid tryptophan, a feature that medicinal chemists exploit to enhance the pharmacological properties of drug candidates. Its primary significance lies in its role as a key stereospecific intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[1] The indoline core, a saturated version of the indole ring, imparts a rigid three-dimensional structure that can lead to improved binding affinity and selectivity for biological targets.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis from fundamental precursors, detail the critical process of chiral resolution to isolate the therapeutically relevant enantiomer, and explore its applications, grounded in established experimental protocols and authoritative literature.

PART 1: Physicochemical and Structural Properties

This compound is a stable, solid organic compound. Its identity is well-defined by its chemical formula, molecular weight, and spectroscopic characteristics. The presence of the acetyl group on the nitrogen atom enhances the stability of the indoline ring and plays a crucial role in the synthetic and resolution strategies discussed later.

Table 1: Core Properties of this compound [2][3]

| Property | Value |

| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid |

| CAS Number | 82923-75-9 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Synonyms | 1-Acetylindoline-2-carboxylic acid, N-Acetyl-2-indolinecarboxylic acid |

PART 2: Synthesis of Racemic this compound

The industrial synthesis of this compound is a multi-step process that typically begins with the construction of the indole ring system, followed by N-acetylation and subsequent reduction. The most common approach leverages the Fischer indole synthesis, a robust and well-established reaction.[4][5]

Causality in the Synthetic Pathway

The choice of this pathway is dictated by the availability and cost of the starting materials (phenylhydrazine and pyruvic acid) and the high yields achievable in the cyclization step. The subsequent steps—acetylation and reduction—are necessary to arrive at the target structure.

-

Fischer Indole Synthesis: This reaction forms the indole-2-carboxylic acid core. The acid catalyst is crucial for the cyclization of the phenylhydrazone intermediate.[5]

-

N-Acetylation: The nitrogen of the indole ring is acetylated using an agent like acetic anhydride. This step serves two purposes: it protects the nitrogen during subsequent reactions and it is a required feature of the final target molecule. The addition of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates this transformation efficiently.[5]

-

Reduction of the Indole Ring: The aromatic indole ring is reduced to the saturated indoline ring. This transformation is critical as it establishes the final bicyclic scaffold.

Visualizing the Synthetic Workflow

Caption: General synthetic pathway to racemic this compound.

Experimental Protocol: Synthesis from Indole-2-carboxylic Acid[5]

This protocol outlines the acetylation and subsequent reduction steps starting from commercially available indole-2-carboxylic acid.

Step 1: Acetylation to N-acetyl-indole-2-carboxylic acid

-

To a solution of 4-dimethylaminopyridine (0.48 g) and triethylamine (70 ml) in acetone (100 ml), add indole-2-carboxylic acid (64.4 g) at 40-50 °C.

-

Stir the mixture for 15 minutes at 45 °C.

-

Cool the reaction mixture to 20 °C.

-

Dose acetic anhydride (42 ml) at a temperature between 20-25 °C.

-

Continue stirring for an additional 45 minutes to ensure the completion of the reaction. The product, N-acetyl-indole-2-carboxylic acid, is typically used in the next step without intermediate isolation.

Step 2: Reduction to this compound

-

Self-Validating System: The completion of the acetylation can be monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material before proceeding.

-

The crude product from the previous step is subjected to reduction. While specific patent literature may vary, a common method involves catalytic hydrogenation.

-

After reduction, cool the mixture to 10 °C.

-

The solid product is filtered off, washed with a suitable solvent like tert-butyl acetate, and dried.

-

This process yields racemic N-acetyl-indoline-2-carboxylic acid.[5]

PART 3: Chiral Resolution of Enantiomers

For pharmaceutical applications, particularly in the synthesis of ACE inhibitors like perindopril, only the (S)-enantiomer of indoline-2-carboxylic acid (derived from (S)-N-Acetylindoline-2-carboxylic acid) is active.[1] Therefore, the resolution of the racemic mixture produced during synthesis is a critical, value-adding step. The most common and industrially scalable method is the formation of diastereomeric salts using a chiral resolving agent.

Principle of Diastereomeric Salt Crystallization

The racemic acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for the selective crystallization of one diastereomer from a suitable solvent system, while the other remains in the mother liquor. The desired enantiomer of the acid can then be regenerated from the isolated salt.

Table 2: Common Resolving Agents for this compound

| Resolving Agent | Solvent System | Reference |

| (1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | Ethanol / Water / Methanol | [4][5] |

| (1S, 2S)-1-phenyl-2-amino-1,3-propanediol | Ethanol / Water / Methanol | [5] |

| (R)-phenylglycinol or (S)-phenylglycinol | Water, Methanol, Ethanol, Isopropanol | [1] |

| (1S, 2R)-Norephedrine | Ethanol / Water / Methanol | [5] |

Visualizing the Chiral Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Resolution with (R)-Phenylglycinol[1]

This protocol describes the isolation of the (S)-enantiomer.

-

Combine racemic (R, S)-N-acetyl-indoline-2-carboxylic acid with (R)-phenylglycinol as the resolving agent in a suitable resolution solvent (e.g., isopropanol, ethanol, water, or a mixture).

-

Heat the mixture to achieve complete dissolution, then allow it to cool slowly to facilitate crystallization.

-

Self-Validating System: The progress of crystallization and the purity of the diastereomeric salt can be monitored by measuring the optical rotation of samples from the slurry. The crystallization is complete when the optical rotation becomes constant.

-

Isolate the crystallized diastereomeric salt of (S)-N-acetyl-indoline-2-carboxylic acid with (R)-phenylglycinol by filtration.

-

Regenerate the pure (S)-enantiomer from the crystallized salt by dissolving the salt in water and acidifying with a suitable acid, such as hydrochloric acid or sulfuric acid, to a pH of 1.0 to 3.0.[1]

-

The desired (S)-N-acetyl-indoline-2-carboxylic acid precipitates from the aqueous solution and is isolated by filtration, washed with water, and dried. Chiral HPLC can be used to confirm an enantiomeric excess >99%.[1]

PART 4: Biological Significance and Applications

The utility of this compound stems directly from its defined, rigid structure, making it a valuable scaffold in drug design.

Primary Application: Intermediate for ACE Inhibitors

The (S)-enantiomer is a pivotal intermediate for synthesizing perindopril and other ACE inhibitors.[1] After deacetylation to (S)-indoline-2-carboxylic acid, it is coupled with other fragments to form the final active pharmaceutical ingredient. The constrained bicyclic structure of the indoline moiety mimics the transition state of the substrate for the angiotensin-converting enzyme, leading to potent and specific inhibition.

Role as a Constrained Tryptophan Analog

Peptides composed of natural amino acids often suffer from metabolic instability and poor oral bioavailability.[6][7] Incorporating unnatural, constrained amino acids like this compound into peptide sequences can overcome these limitations. The rigidity of the indoline scaffold reduces the number of available conformations, which can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target.[6] This strategy is a cornerstone of modern peptidomimetic drug design.

Emerging Research in Indoline-Based Scaffolds

The indoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While not specific to the N-acetylated acid, related indoline derivatives have been investigated for a range of therapeutic applications:

-

Anti-fibrotic Activity: Certain indoline derivatives have been explored for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis.[8] Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, and compounds that can modulate fibroblast activation are of significant interest.[9][10]

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[11]

-

Neuropharmacology: The parent compound, indole-2-carboxylic acid, has been shown to be a competitive antagonist at the glycine binding site of the NMDA receptor, suggesting a potential role for derivatives in modulating excitatory neurotransmission.[12]

These examples highlight the broad therapeutic potential of the indoline framework, suggesting that this compound and its derivatives could be valuable starting points for new drug discovery programs beyond ACE inhibition.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed chiral building block that leverages the principles of conformational constraint to enable the synthesis of highly effective pharmaceuticals. Its production, centered around a classical multi-step synthesis and a critical chiral resolution, exemplifies a mature and efficient process in industrial chemistry. For researchers in drug discovery, its structure offers a validated scaffold for creating novel peptidomimetics and exploring new therapeutic targets, making it a molecule of enduring importance in the field.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10058771, this compound. Available from: [Link]

- DSM N.V. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.

- Stamicarbon B. V. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. Google Patents.

- Servier Laboratoires (n.d.). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.

-

Matrix Fine Chemicals (n.d.). N-ACETYL-2-INDOLINECARBOXYLIC ACID | CAS 82923-75-9. Available from: [Link]

-

Thoreauchem (n.d.). This compound-82923-75-9. Available from: [Link]

-

Kwak, J. H., et al. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available from: [Link]

-

Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. Available from: [Link]

-

Ciaffoni, L., et al. (2015). Synthesis of constrained analogues of tryptophan. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Ciaffoni, L., et al. (2015). (PDF) Synthesis of constrained analogues of tryptophan. ResearchGate. Available from: [Link]

- Taipei Medical University (n.d.). US11278523B2 - Indoline derivatives for treatment and/or prevention of fibrosis diseases. Google Patents.

-

Zhang, M., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available from: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Li, C., et al. (2024). Natural products for anti-fibrotic therapy in idiopathic pulmonary fibrosis: marine and terrestrial insights. Frontiers in Pharmacology. Available from: [Link]

-

Park, D. H., et al. (2012). Anti-fibrotic effects of L-2-oxothiazolidine-4-carboxylic acid via modulation of nuclear factor erythroid 2-related factor 2 in rats. BMB Reports. Available from: [Link]

-

Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PNAS. Available from: [Link]

-

ResearchGate (n.d.). Synthesis of indoline from N-acetylindole. Available from: [Link]

-

K-TOTH, L., & K-TOTH, L. (2024). Pirfenidone use in fibrotic diseases: What do we know so far?. Health Science Reports. Available from: [Link]

- The General Hospital Corporation (n.d.). WO2018026442A1 - Small molecule inhibition for preventing or treating fibrotic diseases. Google Patents.

Sources

- 1. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 2. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 6. Synthesis of constrained analogues of tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US11278523B2 - Indoline derivatives for treatment and/or prevention of fibrosis diseases - Google Patents [patents.google.com]

- 9. Natural products for anti-fibrotic therapy in idiopathic pulmonary fibrosis: marine and terrestrial insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetylindoline-2-carboxylic acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Pharmaceutical Significance

N-Acetylindoline-2-carboxylic acid, a derivative of the amino acid proline, is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure and the presence of a carboxylic acid functional group make it a valuable chiral building block in the synthesis of complex, biologically active molecules. The N-acetyl group serves as a crucial protecting group for the indoline nitrogen, preventing unwanted side reactions and allowing for selective chemical transformations at other positions of the molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on the scientific principles and experimental methodologies that underpin its use in drug development.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to its precursor, indoline-2-carboxylic acid. The parent compound, indoline-2-carboxylic acid, was first described in the scientific literature, laying the groundwork for the exploration of its derivatives. The introduction of the N-acetyl group was a logical progression in synthetic chemistry, aimed at temporarily masking the reactivity of the secondary amine of the indoline ring system. This protection strategy is a fundamental concept in organic synthesis, enabling chemists to carry out reactions on other parts of the molecule without interference from the nitrogen atom. The primary driver for the extensive study and optimization of this compound synthesis has been its role as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that typically begins with the commercially available indole-2-carboxylic acid. The overall synthetic strategy involves two key transformations: the acetylation of the indole nitrogen and the subsequent reduction of the indole ring to an indoline ring.

Synthetic Pathway Overview

Caption: General synthetic route to this compound.

Step-by-Step Experimental Protocol:

Part 1: Acetylation of Indole-2-carboxylic acid

This step involves the protection of the nitrogen atom of the indole ring with an acetyl group.

-

Reaction Setup: Indole-2-carboxylic acid is dissolved in a suitable organic solvent, such as acetone, in the presence of a base like triethylamine. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[1]

-